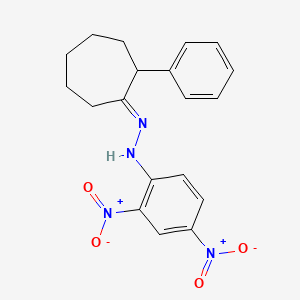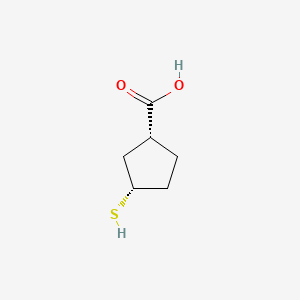
(1R,3S)-3-sulfanylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-sulfanylcyclopentane-1-carboxylic acid is a chiral sulfur-containing compound with a cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-sulfanylcyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Introduction of Sulfanyl Group: A thiol group is introduced into the cyclopentane ring through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-sulfanylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various substituted cyclopentane derivatives.
Scientific Research Applications
(1R,3S)-3-sulfanylcyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,3S)-3-sulfanylcyclopentane-1-carboxylic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-hydroxycyclopentane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a sulfanyl group.
(1R,3S)-3-aminocyclopentane-1-carboxylic acid: Contains an amino group instead of a sulfanyl group.
Uniqueness
(1R,3S)-3-sulfanylcyclopentane-1-carboxylic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C6H10O2S |
|---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
(1R,3S)-3-sulfanylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2S/c7-6(8)4-1-2-5(9)3-4/h4-5,9H,1-3H2,(H,7,8)/t4-,5+/m1/s1 |
InChI Key |
HGNPSCIFVCIMMZ-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)S |
Canonical SMILES |
C1CC(CC1C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


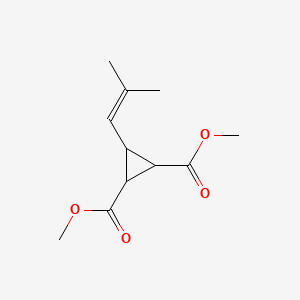
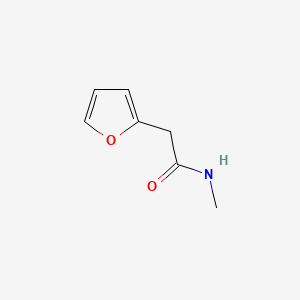
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
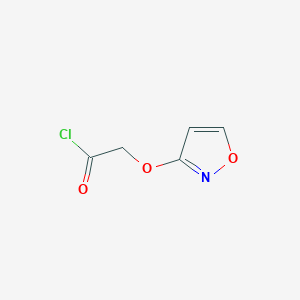
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
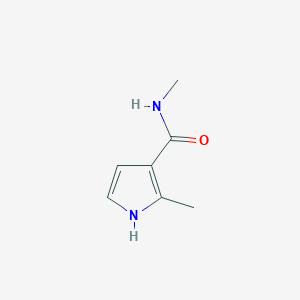


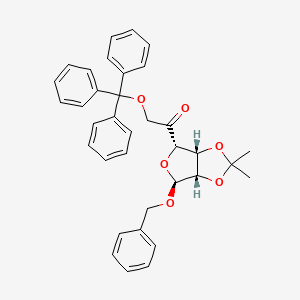
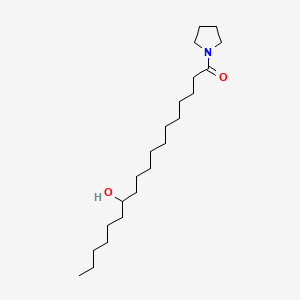
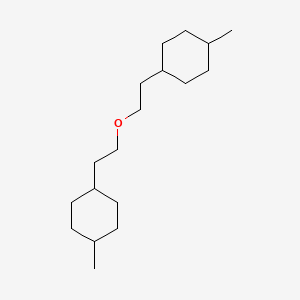
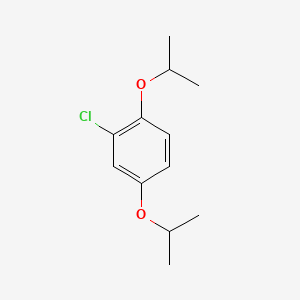
![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)
